Gefitinib-based PROTAC 3

Description

Propriétés

IUPAC Name |

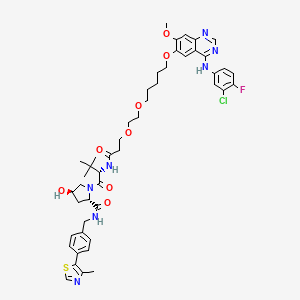

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICKHWYZMNLEPJ-TZSMONEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57ClFN7O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Gefitinib-Based PROTAC 3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the mechanism of action of Gefitinib-based PROTAC 3, a novel PROTAC designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This document details the molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize this potent and selective EGFR degrader.

Introduction to this compound

This compound is a heterobifunctional molecule engineered for the targeted degradation of EGFR. It consists of three key components:

-

A Gefitinib Moiety: This serves as the warhead that specifically binds to the kinase domain of EGFR.

-

A von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Ligand: This moiety recruits the VHL E3 ligase, a component of the cellular ubiquitin-proteasome system.

-

A Flexible Linker: This connects the Gefitinib and VHL ligand, enabling the formation of a stable ternary complex.

By bringing EGFR and the VHL E3 ligase into close proximity, this compound facilitates the transfer of ubiquitin molecules to EGFR, marking it for degradation by the 26S proteasome. This event-driven mechanism offers a distinct advantage over traditional small-molecule inhibitors, which only block the protein's function.

Core Mechanism of Action

The primary mechanism of action of this compound involves a series of orchestrated molecular events leading to the selective degradation of EGFR.

Ternary Complex Formation

The initial and critical step is the formation of a ternary complex consisting of EGFR, this compound, and the VHL E3 ligase. The Gefitinib portion of the PROTAC binds to the ATP-binding site of the EGFR kinase domain, while the VHL ligand moiety simultaneously recruits the VHL E3 ligase. The linker's length and composition are optimized to facilitate a productive orientation of EGFR and VHL within the complex.

Ubiquitination of EGFR

Once the ternary complex is formed, the VHL E3 ligase acts as a scaffold, bringing the E2 ubiquitin-conjugating enzyme into proximity with EGFR. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of EGFR. The sequential addition of ubiquitin molecules results in the formation of a polyubiquitin (B1169507) chain, which serves as a degradation signal.

Proteasomal Degradation

The polyubiquitinated EGFR is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and cleaves EGFR into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can engage in another cycle of EGFR degradation, acting in a catalytic manner.

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in various studies, primarily through the determination of the half-maximal degradation concentration (DC50).

| Cell Line | EGFR Mutation | DC50 (nM) | Reference |

| HCC827 | Exon 19 deletion | 11.7 | [1][2] |

| H3255 | L858R | 22.3 | [1][2] |

These values demonstrate the potent and selective degradation of mutant EGFR at nanomolar concentrations.

Downstream Signaling Pathways

Degradation of EGFR by this compound leads to the sustained inhibition of its downstream signaling pathways, which are critical for cancer cell proliferation and survival. Key affected pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: EGFR Downstream Signaling Pathways Inhibited by PROTAC 3.

Experimental Protocols

The characterization of this compound relies on a suite of established experimental protocols.

Western Blotting for EGFR Degradation

This technique is used to quantify the reduction in EGFR protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCC827, H3255) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for total EGFR. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize EGFR levels to the loading control to determine the percentage of degradation.

Cell Viability Assay

These assays determine the effect of EGFR degradation on cancer cell proliferation.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the physical interaction between EGFR, the PROTAC, and the VHL E3 ligase.

Protocol:

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against VHL (or EGFR) conjugated to magnetic beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against EGFR and VHL to confirm their co-precipitation.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of EGFR induced by the PROTAC.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and an ATP regenerating system in ubiquitination buffer.

-

Addition of Core Components: Add recombinant EGFR, VHL E3 ligase complex, and this compound to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody specific for ubiquitin to detect polyubiquitinated EGFR, which will appear as a high-molecular-weight smear.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a potent and selective degrader of EGFR, operating through a well-defined mechanism of inducing ternary complex formation, ubiquitination, and proteasomal degradation. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The ability of this PROTAC to eliminate EGFR protein offers a promising therapeutic strategy to overcome the limitations of traditional EGFR inhibitors in cancer therapy. Further research and development in this area hold significant potential for advancing targeted protein degradation as a mainstream therapeutic modality.

References

Gefitinib-Based PROTAC 3: A Technical Guide to Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gefitinib-based PROTAC 3, a pioneering molecule in the field of targeted protein degradation. This document details its structure, a plausible synthetic route, and the experimental protocols for its biological evaluation, with a focus on its mechanism of action in degrading the Epidermal Growth Factor Receptor (EGFR).

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins. This compound was the first successful PROTAC reported to target a receptor tyrosine kinase, EGFR, for degradation by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This approach presents several advantages over traditional inhibition, including the potential to overcome kinase inhibitor resistance and address scaffolding functions of the target protein.[3]

Structure and Properties

This compound is composed of three key components: the EGFR inhibitor Gefitinib, a linker, and a ligand for the VHL E3 ubiquitin ligase.

Chemical Structure:

Molecular Formula: C₄₇H₅₇ClFN₇O₈S

Molecular Weight: 934.52 g/mol

Quantitative Data

The biological activity of this compound has been characterized in non-small-cell lung cancer (NSCLC) cell lines harboring activating mutations in EGFR.

| Cell Line | EGFR Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| HCC827 | Exon 19 deletion | 11.7 | >95 | [4] |

| H3255 | L858R | 22.3 | >95 | [4] |

Table 1: In Vitro Degradation Profile of this compound. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values were determined by Western blot analysis after a 16-hour treatment.

Synthesis

The synthesis of this compound involves a multi-step process that couples the three main components. Below is a plausible synthetic scheme based on established methods for PROTAC synthesis.

Synthesis of the Gefitinib-Linker Intermediate

The synthesis would begin by modifying Gefitinib to introduce a linker attachment point. A common strategy is to replace a solvent-exposed moiety of the inhibitor with a functionalized linker.

Synthesis of the VHL Ligand-Linker Intermediate

The VHL ligand is synthesized with a reactive group on the linker to enable coupling with the modified Gefitinib.

Final Coupling Reaction

The Gefitinib-linker and VHL ligand-linker intermediates are then coupled to form the final PROTAC molecule. This is often achieved through amide bond formation or click chemistry.

Note: Detailed, step-by-step synthetic protocols with characterization data (NMR, MS) would be found in the supplementary information of the primary literature describing this compound.[3]

Experimental Protocols

Cell Culture

HCC827 and H3255 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for EGFR Degradation

This protocol is used to determine the DC₅₀ and Dₘₐₓ of this compound.

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize EGFR levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine DC₅₀ and Dₘₐₓ values.[5][6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound induces the degradation of EGFR.

Caption: Mechanism of EGFR degradation by this compound.

Experimental Workflow for Determining EGFR Degradation

The following diagram outlines the key steps in the experimental workflow to assess the efficacy of this compound.

Caption: Workflow for assessing PROTAC-mediated EGFR degradation.

Conclusion

This compound serves as a foundational tool for the study of targeted protein degradation of receptor tyrosine kinases. Its potent and selective degradation of mutant EGFR highlights the potential of the PROTAC technology to address challenges in cancer therapy. This guide provides the essential structural, synthetic, and methodological information for researchers to further explore and build upon this important chemical probe.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to the Discovery and Development of EGFR PROTACs

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is undergoing a paradigm shift. While traditional small-molecule inhibitors have demonstrated significant clinical success, the emergence of acquired resistance remains a formidable challenge. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome these limitations by hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins entirely. This technical guide provides a comprehensive overview of the discovery and development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).

The Rationale for EGFR Degradation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a well-established driver of tumorigenesis.[1] While EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment of EGFR-mutant cancers, their efficacy is frequently limited by the development of on-target resistance mutations, such as the T790M and C797S mutations.

PROTACs offer a distinct and potentially more durable therapeutic strategy. Unlike inhibitors that merely block the function of a protein, PROTACs mediate its degradation, thereby eliminating both its enzymatic and scaffolding functions.[2] This event-driven mechanism of action can lead to a more profound and sustained downstream signaling inhibition and has the potential to overcome resistance mechanisms associated with traditional occupancy-driven inhibitors.[2]

The PROTAC Mechanism of Action: A Tripartite Alliance for Protein Degradation

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), in this case, EGFR; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects the two.[2][3] The formation of a ternary complex between the PROTAC, EGFR, and an E3 ligase brings the protein target into close proximity with the cellular machinery responsible for protein degradation.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of EGFR, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple EGFR molecules.[2]

The EGFR Signaling Pathway: A Target for Degradation

EGFR activation initiates a cascade of downstream signaling events that are crucial for cell growth and survival.[4][5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes.[4] This leads to the activation of several key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is a major driver of cell survival and anti-apoptotic signals.[5][6] By inducing the degradation of EGFR, PROTACs can effectively shut down these oncogenic signaling networks.

Quantitative Assessment of EGFR PROTAC Efficacy

The development of effective EGFR PROTACs relies on rigorous quantitative assessment of their biological activity. Key parameters include the half-maximal inhibitory concentration (IC50) for cell proliferation and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for EGFR protein levels. The following tables summarize key data for several published EGFR PROTACs, highlighting their potency against various EGFR mutations and cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of Selected EGFR PROTACs

| PROTAC | EGFR Ligand | E3 Ligase Ligand | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| Compound 3 | Gefitinib | VHL | HCC827 | del19 | 11.7 | >90 | - | [Burslem et al., 2018] |

| H3255 | L858R | 22.3 | >90 | - | [Burslem et al., 2018] | |||

| MS39 (6) | Gefitinib | VHL | HCC827 | del19 | 5.0 | >95 | - | [Jin et al., 2020] |

| H3255 | L858R | 3.3 | >95 | - | [Jin et al., 2020] | |||

| MS154 (10) | Gefitinib | CRBN | HCC827 | del19 | 11 | >95 | - | [Jin et al., 2020] |

| H3255 | L858R | 25 | >95 | - | [Jin et al., 2020] | |||

| Compound 6h | Brigatinib analog | VHL | Ba/F3 | del19/T790M/C797S | 8 | >90 | 20 | [Zhang et al., 2022] |

| PROTAC 1q | CO-1686 | - | H1975 | L858R/T790M | 355.9 | - | - | [Chen et al., 2022] |

| CP17 | Purine-based | - | H1975 | L858R/T790M | <1 | >95 | - | [Wang et al., 2022] |

| HCC827 | del19 | <1 | >95 | - | [Wang et al., 2022] | |||

| C6 | 4th Gen Inhibitor | CRBN | H1975-TM | L858R/T790M/C797S | 10.2 | >95 | 10.3 | [Zhu et al., 2024] |

| PROTAC EGFR degrader 2 | - | - | - | - | 36.51 | - | 4.0 | [MCE] |

Note: '-' indicates data not reported in the cited source. Data has been compiled from multiple sources for illustrative purposes.

Key Experimental Protocols in EGFR PROTAC Development

The successful development and characterization of EGFR PROTACs necessitate a suite of robust experimental protocols. The following section outlines the methodologies for key assays.

Experimental Workflow for PROTAC Evaluation

A typical workflow for the initial evaluation of a novel PROTAC involves a series of in vitro assays to determine its degradation capacity and cellular effects.

Western Blotting for EGFR Degradation

Objective: To quantify the extent of PROTAC-induced degradation of EGFR protein.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCC827 for EGFR del19, H1975 for L858R/T790M) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a concentration range of the EGFR PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for total EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT/MTS)

Objective: To determine the effect of EGFR degradation on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the EGFR PROTAC. Include a vehicle control and a positive control (e.g., a known EGFR inhibitor).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Addition of MTT/MTS Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[7][8]

-

Solubilization and Absorbance Reading: For MTT assays, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.[7] For MTS assays, the formazan product is soluble in the culture medium.[8] Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To provide evidence for the formation of the EGFR-PROTAC-E3 ligase ternary complex.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the EGFR PROTAC or a vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG antibody, coupled to protein A/G beads, overnight at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against EGFR and the E3 ligase.

-

Analysis: An increased amount of EGFR co-immunoprecipitated with the E3 ligase in the presence of the PROTAC compared to the control indicates the formation of the ternary complex.

Future Perspectives and Conclusion

The development of EGFR PROTACs is a rapidly advancing field with the potential to address the significant clinical challenge of acquired resistance to EGFR inhibitors. While still in the preclinical stages, the data generated to date are highly promising, demonstrating potent and selective degradation of various EGFR mutants, including those that confer resistance to third-generation TKIs.

Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of EGFR PROTACs to enhance their in vivo efficacy and safety profiles. The exploration of novel E3 ligases and the development of tissue-specific delivery strategies will further expand the therapeutic potential of this exciting technology. As our understanding of the intricacies of PROTAC design and mechanism of action continues to grow, EGFR-targeted protein degradation is poised to become a cornerstone of next-generation cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

Gefitinib-Based PROTAC 3: A Technical Guide to Target Protein Binding and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gefitinib-based PROTAC 3, a proteolysis-targeting chimera designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). This document details the binding affinity of related compounds, outlines key experimental protocols for characterization, and visualizes the relevant biological pathways.

Introduction to this compound

This compound is a heterobifunctional molecule that links the EGFR inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both EGFR and VHL, this PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of EGFR.[2][3] This approach offers a potential therapeutic advantage over traditional inhibition by eliminating the entire protein, which can overcome resistance mechanisms and lead to a more sustained biological response.

Quantitative Data Summary

Table 1: Binding Affinity of a Gefitinib-Based VHL-Recruiting PROTAC (Compound 6) to EGFR

| Compound | Target Protein | Binding Affinity (Kd) [nM] |

| Gefitinib | EGFR WT | 1.1 ± 2 |

| Gefitinib | EGFR L858R Mutant | 0.8 ± 2 |

| Compound 6 | EGFR WT | 11 ± 3 |

| Compound 6 | EGFR L858R Mutant | 12 ± 7 |

Data sourced from Burslem et al., 2018.[4]

Table 2: Degradation Performance of this compound

| Cell Line | EGFR Mutation | DC50 [nM] |

| HCC827 | exon 19 deletion | 11.7[1][5][6][7] |

| H3255 | L858R | 22.3[1][5][6][7] |

Note: this compound did not induce degradation of wild-type EGFR at concentrations up to 10 µM.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and degradation activity of PROTACs like this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[8][9][10][11]

Objective: To determine the binding affinity (Kd) of the PROTAC to both the target protein (EGFR) and the E3 ligase (VHL), and to characterize the formation of the ternary complex.

General Protocol Outline:

-

Immobilization:

-

Binary Interaction Analysis:

-

To measure the PROTAC-E3 ligase interaction, increasing concentrations of the PROTAC are flowed over the immobilized E3 ligase.[11]

-

To measure the PROTAC-target protein interaction, increasing concentrations of the PROTAC are flowed over the immobilized target protein.

-

-

Ternary Complex Formation:

-

Data Analysis:

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon molecular interaction, providing a complete thermodynamic profile of the binding event.[12][13]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the PROTAC binding to its target protein and E3 ligase.

General Protocol Outline:

-

Sample Preparation:

-

The PROTAC and the target protein (or E3 ligase) are prepared in the same buffer to minimize heat of dilution effects.

-

-

Binary Titration:

-

The PROTAC solution is placed in the syringe and titrated into the sample cell containing the target protein (or E3 ligase).

-

The heat released or absorbed during the interaction is measured after each injection.

-

-

Data Analysis:

-

The resulting thermogram is integrated to determine the heat change per injection.

-

The data is fitted to a binding model to calculate Kd, n, ΔH, and ΔS.[13]

-

Western Blot for Protein Degradation

Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a sample.[14]

Objective: To determine the concentration- and time-dependent degradation of EGFR in cells treated with the PROTAC.

General Protocol Outline:

-

Cell Culture and Treatment:

-

Cancer cell lines expressing the target EGFR mutations (e.g., HCC827, H3255) are cultured to 70-80% confluency.[14]

-

Cells are treated with a range of PROTAC concentrations for a specified period (e.g., 24 hours) to determine the DC50.[5][14]

-

For time-course experiments, cells are treated with a fixed PROTAC concentration and harvested at different time points.[4]

-

-

Cell Lysis and Protein Quantification:

-

Cells are washed with ice-cold PBS and lysed to release cellular proteins.[14]

-

The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for EGFR. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.[14]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

-

Detection and Analysis:

-

An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting signal is captured using an imaging system.[14]

-

The intensity of the protein bands is quantified, and the level of EGFR is normalized to the loading control.

-

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the action of this compound.

Caption: Mechanism of action for this compound.

Caption: Simplified EGFR signaling pathway and the intervention point of this compound.

Caption: Experimental workflow for Western Blot analysis of EGFR degradation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound - Ace Therapeutics [acetherapeutics.com]

- 8. aragen.com [aragen.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. o2hdiscovery.co [o2hdiscovery.co]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vitro Evaluation of Gefitinib-based PROTAC 3 Efficacy

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro evaluation of Gefitinib-based PROTAC 3, a proteolysis-targeting chimera designed to selectively degrade the Epidermal Growth Factor Receptor (EGFR). This document details its mechanism of action, summarizes key efficacy data, and provides detailed experimental protocols for its characterization.

Introduction: this compound

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] this compound is one such molecule, comprising three key components:

-

A warhead: The EGFR inhibitor Gefitinib, which binds to the target protein, EGFR.[4][5]

-

An E3 ligase ligand: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6]

-

A linker: A chemical linker that covalently connects the warhead and the E3 ligase ligand.[4][7]

By simultaneously binding to both EGFR and the VHL E3 ligase, PROTAC 3 induces the formation of a ternary complex. This proximity facilitates the ubiquitination of EGFR by the E3 ligase, marking it for degradation by the 26S proteasome.[1][8][9] This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.[9][10]

Mechanism of Action and Signaling Pathway Visualization

This compound functions by hijacking the ubiquitin-proteasome pathway to induce EGFR degradation.[3][9] This process prevents the activation of downstream pro-survival signaling cascades.[11][12]

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling pathways critical for cell growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[11][12][13][14] By degrading EGFR, PROTAC 3 effectively shuts down these oncogenic signals.

Quantitative Data Presentation: Efficacy

This compound has demonstrated high potency and selectivity in degrading mutant forms of EGFR, while sparing the wild-type (WT) version. The half-maximal degradation concentration (DC50) is a key metric for evaluating PROTAC efficacy.

| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference(s) |

| HCC827 | Exon 19 deletion | 11.7 | [4][6][7][15][16] |

| H3255 | L858R mutation | 22.3 | [4][6][7][15][16] |

| Various | Wild-Type (WT) | No degradation up to 10 µM | [4][5][6] |

Experimental Protocols and Workflow

A robust in vitro evaluation of PROTAC 3 involves a series of assays to confirm its mechanism of action and quantify its biological effects.

This assay measures the effect of PROTAC 3 on cancer cell proliferation.[][18]

-

Cell Seeding: Seed cancer cells (e.g., HCC827) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 96 hours) at 37°C and 5% CO2.[16]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western blotting is essential for directly visualizing and quantifying the degradation of EGFR.[19]

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of PROTAC 3 for a set time (e.g., 24 hours).[15]

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[19]

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[19]

-

SDS-PAGE:

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific binding.

-

Incubate the membrane with a primary antibody against EGFR (and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

-

Detection and Quantification:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.[22]

-

Capture the signal using a chemiluminescence imager.

-

Quantify band intensities using software like ImageJ. Normalize the EGFR band intensity to the loading control.

-

Calculate the percentage of EGFR remaining relative to the vehicle control to determine DC50 and Dmax (maximum degradation).[]

-

This assay confirms that PROTAC 3 induces the ubiquitination of its target, EGFR, a key step in its mechanism of action.[][23]

-

Cell Treatment: Treat cells with PROTAC 3 (at a concentration known to induce degradation) and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Include a vehicle control.

-

Immunoprecipitation (IP):

-

Lyse the cells as described for Western blotting.

-

Incubate the cell lysates with a primary antibody against EGFR overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads to pull down the EGFR-antibody complex.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the protein from the beads by boiling in sample buffer.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe the membrane with a primary antibody against ubiquitin.

-

-

Interpretation: A ladder of high-molecular-weight bands or a smear appearing above the molecular weight of EGFR in the PROTAC-treated lane indicates successful poly-ubiquitination.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. ClinPGx [clinpgx.org]

- 13. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 21. bio-rad.com [bio-rad.com]

- 22. benchchem.com [benchchem.com]

- 23. Ubiquitination Assay - Profacgen [profacgen.com]

Technical Guide: E3 Ligase Recruitment by Gefitinib-Based PROTACs

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Proteolysis Targeting Chimeras (PROTACs) developed from the Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. It details their mechanism of action, focusing on the recruitment of E3 ubiquitin ligases to induce the degradation of EGFR, a key target in non-small-cell lung cancer (NSCLC). This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental processes.

Core Concept: PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They consist of two distinct ligands connected by a linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity between the POI and the E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.[4] The resulting polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can dissociate and engage in another degradation cycle.[1][5] This catalytic mechanism distinguishes PROTACs from traditional inhibitors, which only block a protein's function.[1]

Gefitinib is a potent and selective inhibitor of mutant EGFR, a receptor tyrosine kinase whose dysregulation is a driver in many cancers, particularly NSCLC.[6][7] Gefitinib-based PROTACs leverage the high affinity of Gefitinib for EGFR to selectively target it for degradation. These PROTACs typically recruit one of two well-characterized E3 ligases: von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][6][8]

Signaling Pathway of PROTAC Action

The diagram below illustrates the catalytic cycle of a Gefitinib-based PROTAC.

Quantitative Data on Gefitinib-Based PROTACs

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[1] Several Gefitinib-based PROTACs have been developed, primarily recruiting the VHL or CRBN E3 ligases to degrade EGFR mutants selectively.

| PROTAC Name/Identifier | E3 Ligase Recruited | Target EGFR Mutant | Cell Line | DC50 (nM) | Reference |

| Gefitinib-based PROTAC 3 | VHL | Exon 19 deletion | HCC827 | 11.7 | [9][10][11][12][13] |

| VHL | L858R mutation | H3255 | 22.3 | [9][10][11][12][13] | |

| Compound 6 (MS39) | VHL | Exon 19 deletion | HCC827 | 5.0 | [3][6][13] |

| VHL | L858R mutation | H3255 | 3.3 | [3][6][13] | |

| Compound 10 (MS154) | CRBN | Exon 19 deletion | HCC827 | 11 | [3][6][13] |

| CRBN | L858R mutation | H3255 | 25 | [3][6][13] | |

| Compound 14 | CRBN | Exon 19 deletion | HCC827 | 0.26 | [13] |

| CRBN | L858R mutation | H3255 | 20.57 | [13] |

Note: These PROTACs show high selectivity, with no significant degradation of wild-type (WT) EGFR observed at concentrations up to 10 μM.[9][10][12][13]

Experimental Protocols & Workflow

The development and characterization of a PROTAC involves a multi-step process, from initial design and synthesis to in-depth biological evaluation.

Overall Experimental Workflow

The following diagram outlines the typical workflow for assessing a novel Gefitinib-based PROTAC.

Protocol 1: Protein Degradation Assessment by Western Blot

This protocol is used to quantify the degradation of a target protein (e.g., EGFR) in cells treated with a PROTAC and to determine the DC50 and Dmax values.[1]

Materials:

-

Cell culture reagents and appropriate cancer cell lines (e.g., HCC827, H3255).

-

Gefitinib-based PROTAC compound and vehicle control (e.g., DMSO).[1]

-

Ice-cold Phosphate-Buffered Saline (PBS).[1]

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

-

BCA protein assay kit.[1]

-

Laemmli sample buffer.[1]

-

SDS-PAGE gels and electrophoresis apparatus.[1]

-

PVDF or nitrocellulose membranes and transfer apparatus.[1]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1]

-

Primary antibodies (anti-EGFR, anti-GAPDH, or other loading controls).

-

HRP-conjugated secondary antibody.[1]

-

Chemiluminescence detection reagent and imaging system.[1]

Procedure:

-

Cell Treatment: Seed cells in appropriate plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[14] Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]

-

Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoresis.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against the target protein (and a loading control) overnight at 4°C.[1]

-

Wash the membrane three times with TBST.[1]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]

Data Analysis:

-

Quantify the intensity of the protein bands using densitometry software.[1]

-

Normalize the target protein band intensity to the corresponding loading control.[1]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]

Protocol 2: In Vitro Ternary Complex Formation Pull-Down Assay

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is critical to confirm the PROTAC's mechanism of action.[15] This protocol provides a method to qualitatively or semi-quantitatively assess this interaction.

Materials:

-

Purified recombinant target protein (e.g., EGFR kinase domain).

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC, or VCB).[16]

-

Gefitinib-based PROTAC.

-

Affinity beads (e.g., Strep-Tactin beads if one protein is Strep-tagged, or anti-FLAG beads if FLAG-tagged).

-

Assay buffer (e.g., HEPES-based buffer with salt and detergent).

-

Wash buffer.

-

SDS-PAGE and Western Blot reagents.

Procedure:

-

Complex Assembly: In a microcentrifuge tube, combine the purified tagged "bait" protein (e.g., His-tagged VHL), the untagged "prey" protein (e.g., EGFR), and the PROTAC at various concentrations (including a no-PROTAC control).

-

Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the ternary complex to form.

-

Pull-Down: Add affinity beads that bind the tagged bait protein to the mixture. Incubate for another 1-2 hours at 4°C to capture the bait protein and any interacting partners.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting, probing for both the bait (VHL) and prey (EGFR) proteins.

Data Analysis:

-

An increase in the amount of the prey protein (EGFR) pulled down in the presence of the PROTAC compared to the no-PROTAC control indicates the formation of a PROTAC-dependent ternary complex.

-

A characteristic "hook effect" may be observed, where at very high PROTAC concentrations, the amount of ternary complex decreases due to the formation of binary complexes that cannot bridge the two proteins.[17]

Protocol 3: E3 Ligase Binding Assessment by Fluorescence Polarization (FP)

This assay is used to determine the binary binding affinity of the PROTAC for the E3 ligase. It is often performed as a competitive binding experiment.

Materials:

-

Purified E3 ligase complex (e.g., VCB).

-

A fluorescently labeled tracer that is known to bind the E3 ligase (e.g., a FAM-labeled HIF-1α peptide for VHL).[16]

-

Gefitinib-based PROTAC.

-

Assay buffer.

-

384-well black plates.

-

A plate reader capable of measuring fluorescence polarization.

Procedure:

-

Assay Setup: In a 384-well plate, add a fixed concentration of the E3 ligase complex and the fluorescent tracer.

-

Compound Titration: Add the Gefitinib-based PROTAC in a serial dilution to the wells. Include controls for no PROTAC (maximum polarization) and no E3 ligase (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light, to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a plate reader.

Data Analysis:

-

As the PROTAC concentration increases, it will compete with the fluorescent tracer for binding to the E3 ligase, causing the tracer to be displaced and resulting in a decrease in fluorescence polarization.

-

Plot the polarization values against the logarithm of the PROTAC concentration.

-

Fit the data to a competitive binding equation to determine the IC50 value, which can then be converted to a binding affinity constant (Ki). This confirms that the E3 ligase-binding moiety of the PROTAC is active.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor Elimination by E3 Ubiquitin Ligase Recruitment (REULR): A Targeted Protein Degradation Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]

- 11. selleckchem.com [selleckchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Ternary Complex Formation [promega.sg]

Formation of the Gefitinib-Based PROTAC 3 Ternary Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ternary complex formation involving Gefitinib-based PROTAC 3, a molecule designed to induce the degradation of the Epidermal Growth Factor Receptor (EGFR). PROTAC 3 achieves this by forming a ternary complex that brings together mutant EGFR and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.

While specific biophysical data on the ternary complex formation for the original this compound is not extensively detailed in the primary literature, this guide presents the available cellular degradation data. To illustrate the core biophysical principles and experimental methodologies, we will use the well-characterized VHL-based PROTAC, MZ1, as a representative example for ternary complex kinetics and binding affinities.

Mechanism of Action

This compound is a heterobifunctional molecule. One end incorporates Gefitinib, an inhibitor that binds to the ATP-binding site of the EGFR kinase domain. The other end features a ligand that recruits the VHL E3 ubiquitin ligase. These two components are connected by a chemical linker. The formation of a stable ternary complex (EGFR-PROTAC 3-VHL) is the critical initiating step for subsequent poly-ubiquitination of EGFR by the E3 ligase complex, marking it for degradation by the 26S proteasome. This catalytic process leads to the sustained suppression of EGFR signaling pathways.

Quantitative Data Presentation

Cellular Degradation Potency of this compound

This compound effectively induces the degradation of oncogenic mutant forms of EGFR while sparing the wild-type (WT) protein. The half-maximal degradation concentration (DC50) values demonstrate its potency in relevant non-small-cell lung cancer (NSCLC) cell lines.[1][2]

| Compound | Cell Line | EGFR Genotype | DC50 (nM) | Treatment Time |

| This compound | HCC827 | Exon 19 Deletion | 11.7 | 24 hours |

| This compound | H3255 | L858R Mutation | 22.3 | 24 hours |

Representative Biophysical Data of Ternary Complex Formation (MZ1/BRD4/VHL System)

To illustrate the biophysical parameters governing ternary complex formation, data from the well-studied MZ1 PROTAC (targeting BRD4 to VHL) is presented. These parameters are crucial for optimizing PROTAC efficiency. The cooperativity factor (α) indicates the extent to which the binding of one protein partner enhances the PROTAC's affinity for the other. An α value greater than 1 signifies positive cooperativity, which is a hallmark of efficient PROTACs.

| Parameter | Assay | Binary Interaction (PROTAC + Protein) | Ternary Complex (Protein1-PROTAC-Protein2) | Cooperativity (α) |

| Binding Affinity (Kd) | SPR | MZ1 + VHL: ~70 nM | VHL-MZ1-BRD4BD2: 5.4 nM | ~13 |

| Binding Affinity (Kd) | ITC | MZ1 + VHL: 66 nM | VHL-MZ1-BRD4BD2: 4.4 nM | 15 |

| Dissociation Rate (koff) | SPR | N/A | VHL-MZ1-BRD4BD2: 0.014 s⁻¹ | N/A |

Data is representative and sourced from studies on the MZ1/BRD4/VHL system for illustrative purposes.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of PROTAC-induced ternary complexes. Below are protocols for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique used to measure real-time binding kinetics and affinities of both binary and ternary complexes.

Protocol:

-

Buffer Preparation: Prepare a running buffer suitable for the proteins, typically PBS or HEPES-based buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).

-

Ligand Immobilization:

-

Activate a streptavidin (SA) sensor chip according to the manufacturer's protocol.

-

Immobilize biotinylated VHL E3 ligase complex onto the chip surface to a target response level (e.g., ~100 RU).

-

Block remaining streptavidin sites with biotin.

-

-

Binary Affinity Measurement:

-

Prepare a dilution series of the PROTAC (e.g., 0-1000 nM) in running buffer.

-

Inject the PROTAC solutions over the immobilized VHL surface and a reference flow cell.

-

Measure the association and dissociation phases.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the binary dissociation constant (Kd).

-

-

Ternary Complex Measurement:

-

Prepare a constant, near-saturating concentration of the target protein (e.g., EGFR kinase domain).

-

Prepare a dilution series of the PROTAC and mix it with the constant concentration of the target protein.

-

Inject the PROTAC-target mixtures over the immobilized VHL surface.

-

Measure the association and dissociation kinetics. Due to the high affinity and stability of many ternary complexes, a single-cycle kinetics (SCK) method may be required to accurately measure the slow dissociation rate.

-

-

Data Analysis:

-

Calculate the ternary complex Kd from the kinetic data.

-

Determine the cooperativity factor (α) using the formula: α = (Binary Kd of PROTAC-VHL) / (Ternary Kd of VHL-PROTAC-EGFR) .

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic data (ΔH, ΔS) in addition to binding affinity (Kd) and stoichiometry (n).

Protocol:

-

Sample Preparation:

-

Extensively dialyze both protein solutions (e.g., VHL and EGFR) and the PROTAC solution into an identical, matched buffer to minimize heats of dilution.

-

Determine accurate concentrations of all components.

-

-

Binary Titration (PROTAC into VHL):

-

Load the VHL solution (e.g., 20-50 µM) into the ITC sample cell.

-

Load the PROTAC solution (e.g., 200-500 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 1-2 µL) of the PROTAC into the VHL solution while measuring the heat change.

-

Integrate the heat peaks and fit the data to a suitable binding model to determine Kd, ΔH, and n.

-

-

Ternary Titration (PROTAC into VHL + EGFR):

-

Prepare a solution of VHL pre-saturated with a near-stoichiometric amount of the EGFR target protein. Load this complex into the sample cell.

-

Load the PROTAC solution into the injection syringe.

-

Perform the titration as described above. The resulting isotherm represents the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the ternary titration data to determine the binding parameters for the ternary complex.

-

Calculate cooperativity (α) using the ratio of the binary to ternary dissociation constants.

-

Cellular Degradation Assay (Western Blot)

This assay quantifies the reduction in target protein levels within cells after treatment with the PROTAC.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HCC827 or H3255) in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against EGFR overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the EGFR signal to the loading control signal.

-

Plot the percentage of remaining EGFR protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax (maximum degradation) values.

-

Conclusion

The formation of a stable and cooperative ternary complex is the cornerstone of the PROTAC modality. For this compound, this involves the specific recruitment of mutant EGFR to the VHL E3 ligase. While detailed biophysical characterization of this specific complex is limited in public literature, the cellular data unequivocally demonstrates its potent and selective degradation activity. The experimental protocols and representative data provided herein offer a robust framework for researchers to characterize the kinetics, thermodynamics, and cellular efficacy of this and other PROTAC molecules, facilitating the rational design and development of next-generation targeted protein degraders.

References

A Technical Guide to Gefitinib-Based PROTAC 3 for Targeted Degradation of Mutant EGFR

This technical guide provides an in-depth overview of Gefitinib-based PROTAC 3, a proteolysis-targeting chimera designed for the selective degradation of mutant Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the application of targeted protein degradation for oncology.

Introduction: Overcoming Resistance in EGFR-Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in non-small-cell lung cancer (NSCLC)[1]. While tyrosine kinase inhibitors (TKIs) like Gefitinib have shown clinical efficacy, the development of resistance, often through secondary mutations, remains a significant challenge[1].

Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that, instead of merely inhibiting protein function, hijacks the cell's ubiquitin-proteasome system (UPS) to induce the complete degradation of a target protein[2][3]. A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them[3]. This approach has the potential to overcome resistance mechanisms and eliminate both the enzymatic and scaffolding functions of the target protein[4].

This compound is a potent and selective degrader that conjugates the EGFR inhibitor Gefitinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[5][6][7][8]. This design enables the specific degradation of clinically relevant EGFR mutants, such as exon 19 deletion and the L858R point mutation, which are drivers in NSCLC[9][10].

Mechanism of Action

This compound operates by inducing the formation of a ternary complex between the mutant EGFR protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the EGFR protein. The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[2][3] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Quantitative Performance Data

This compound demonstrates high potency and selectivity in degrading mutant forms of EGFR while sparing the wild-type (WT) version. The efficacy of degradation is quantified by the DC50 value (the concentration required to degrade 50% of the target protein).

| Compound | Cell Line | EGFR Mutation | DC50 (nM) | Notes |

| This compound | HCC827 | Exon 19 deletion | 11.7 | Potent degradation of the exon 19 deletion mutant.[5][6][7][9] |

| This compound | H3255 | L858R | 22.3 | Effective degradation of the L858R point mutation.[5][6][7][9] |

| This compound | WT EGFR Cells | Wild-Type | >10,000 | No significant degradation of wild-type EGFR observed at concentrations up to 10 µM, indicating high selectivity.[7] |

Key Experimental Protocols

Verifying the efficacy and mechanism of an EGFR-targeting PROTAC requires specific biochemical and cell-based assays.

Western Blotting for EGFR Degradation

Western blotting is the primary method to quantify the reduction in target protein levels following PROTAC treatment.[3]

Protocol:

-

Cell Culture and Treatment: Seed NSCLC cells (e.g., HCC827, H3255) in 6-well plates to achieve 70-80% confluency at the time of harvest.[3] Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (typically 16-24 hours).[3][5]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3] Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[3][11]

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9] Incubate the membrane overnight at 4°C with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution).[3]

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[3] Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate.[3]

-

Quantification: Densitometry analysis is used to quantify band intensity, normalized to the loading control, to determine the percentage of EGFR degradation.

In-Vivo Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then probing for ubiquitin.

Protocol:

-

Cell Treatment: Treat cells with this compound for a shorter duration (e.g., 2-8 hours). Include control groups pre-treated with a proteasome inhibitor (e.g., MG132, 2 µM) or a NEDDylation inhibitor that blocks E3 ligase activity (e.g., MLN4924, 5 µM) for 2 hours prior to adding the PROTAC.[10]

-

Immunoprecipitation (IP): Lyse the cells and immunoprecipitate EGFR using an anti-EGFR antibody conjugated to protein A/G beads.

-

Western Blotting: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to EGFR. The signal for ubiquitinated EGFR should increase in the presence of the PROTAC and be further enhanced when the proteasome is inhibited.

Conclusion

This compound is a highly effective and selective molecule for inducing the degradation of oncogenic mutant EGFR. By leveraging the cell's own protein disposal machinery, it provides a powerful alternative to traditional inhibition, with the potential to address TKI resistance. The data and protocols outlined in this guide serve as a foundational resource for researchers working to advance targeted protein degradation as a therapeutic strategy in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 10. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptglab.com [ptglab.com]

Cellular Uptake and Distribution of Gefitinib-Based PROTAC 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology, enabling the targeted degradation of specific proteins rather than their mere inhibition. This technical guide focuses on Gefitinib-based PROTAC 3, a molecule designed to selectively eliminate the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. This document provides a comprehensive overview of its mechanism of action, cellular uptake, and distribution, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

This compound is a heterobifunctional molecule that links Gefitinib, an EGFR inhibitor, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This dual-binding capacity allows the PROTAC to recruit the cellular ubiquitin-proteasome system to the EGFR, leading to its ubiquitination and subsequent degradation. A key advantage of this approach is the potential to overcome resistance mechanisms associated with traditional EGFR inhibitors.

Quantitative Data Summary

The efficacy of this compound is primarily measured by its ability to induce the degradation of its target protein, EGFR. The following table summarizes the half-maximal degradation concentration (DC50) values of this compound in different non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | EGFR Mutation Status | DC50 (nM) | Reference |

| HCC827 | Exon 19 deletion | 11.7 | [2] |

| H3255 | L858R mutation | 22.3 | [2] |

This compound has been shown to selectively degrade mutant forms of EGFR, with no significant degradation of wild-type EGFR observed at concentrations up to 10 µM.

Mechanism of Action

The mechanism of action of this compound involves a series of orchestrated intracellular events, leading to the targeted degradation of EGFR.

Caption: Mechanism of action of this compound.

EGFR Signaling Pathway

This compound targets EGFR, a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades that regulate cell proliferation, survival, and migration. By degrading EGFR, the PROTAC effectively shuts down these pathways.

Caption: Simplified EGFR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Uptake and Distribution

Note: Specific quantitative data on the cellular uptake and distribution of this compound is not currently available in the public domain. The following protocols describe how such studies would be conducted.

1. Radiolabeled PROTAC Uptake Assay

This protocol is designed to quantify the cellular uptake of this compound.

-

Materials:

-

Radiolabeled this compound (e.g., [3H]-Gefitinib-PROTAC 3)

-

HCC827 or H3255 cells

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

-

-

Protocol:

-

Seed cells in 24-well plates and grow to 80-90% confluency.

-

Replace the culture medium with fresh medium containing a known concentration of radiolabeled this compound.

-

Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate to normalize the uptake data.

-

Calculate the intracellular concentration of the PROTAC at each time point.

-

2. Confocal Microscopy for Intracellular Localization

This protocol is for visualizing the subcellular distribution of this compound.

-

Materials:

-

Fluorescently-tagged this compound (e.g., with a Cy5 or FITC tag)

-

HCC827 or H3255 cells

-

Cell culture medium

-

Hoechst 33342 (for nuclear staining)

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

ER-Tracker Green (for endoplasmic reticulum staining)

-

Lysosomal-associated membrane protein 1 (LAMP1) antibody and a corresponding fluorescent secondary antibody (for lysosomal staining)

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Confocal microscope

-

-

Protocol:

-

Seed cells on glass-bottom dishes suitable for confocal microscopy.

-

Treat the cells with the fluorescently-tagged this compound for a desired time.

-

If co-localizing with specific organelles, incubate with the respective organelle-specific dyes or perform immunofluorescence for LAMP1.

-

Wash the cells with PBS and fix with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

If performing immunofluorescence for lysosomes, incubate with primary and then secondary antibodies.

-

Stain the nuclei with Hoechst 33342.

-

Mount the coverslips and acquire images using a confocal microscope.

-

Analyze the images for the subcellular localization of the PROTAC.

-

EGFR Degradation Analysis

Western Blotting

This is a standard method to quantify the degradation of EGFR induced by this compound.